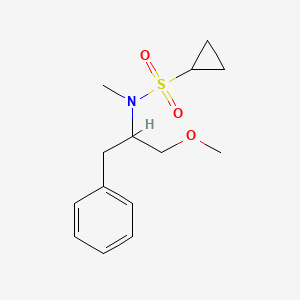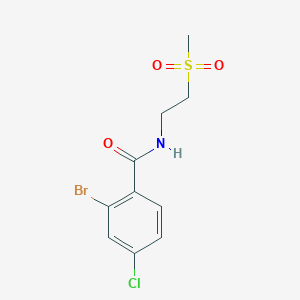![molecular formula C13H15NO3 B7634069 N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7634069.png)
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide, also known as HPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. HPPC is a pyranocarboxamide compound that has been synthesized using various methods.
作用机制
The mechanism of action of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide is not fully understood. However, studies have suggested that N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide may exert its effects by modulating various signaling pathways in cells. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide can induce apoptosis in cancer cells, which is a process of programmed cell death. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to improve cognitive function in animal models of Alzheimer’s disease.
实验室实验的优点和局限性
One of the advantages of using N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its potential as a therapeutic agent. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anticancer and neuroprotective properties, which make it a promising candidate for further study. However, one of the limitations of using N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide. One area of research is the development of more efficient synthesis methods for N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide. Another area of research is the investigation of the mechanism of action of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide in animal models and clinical trials.
合成方法
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 3-(hydroxymethyl)phenol with 3,4-dihydro-2H-pyran-6-carboxylic acid in the presence of a catalyst. The resulting product is N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide, which can be purified using various techniques such as column chromatography.
科学研究应用
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
属性
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-10-4-3-5-11(8-10)14-13(16)12-6-1-2-7-17-12/h3-6,8,15H,1-2,7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJNPJYHNJHFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)NC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)
![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7634016.png)
![2-[(3-Chloro-4-fluorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7634023.png)
![1-[[3-[(3-Chloro-2-fluorophenyl)methylamino]phenyl]methyl]piperidin-4-ol](/img/structure/B7634038.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B7634046.png)
![2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7634049.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)


![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)
![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)